Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 1,2,4,5-tetrahydro-
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Overview
Description
Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 1,2,4,5-tetrahydro- is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 1,2,4,5-tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo and benzodiazepine rings through cyclization of appropriate precursors.
Condensation Reactions: Combining smaller molecules to form the larger, complex structure.
Catalysis: Use of catalysts to facilitate specific reaction steps, such as palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch Processing: Sequential addition of reagents and intermediates in controlled environments.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 1,2,4,5-tetrahydro- can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development for treating neurological disorders.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 1,2,4,5-tetrahydro- would involve its interaction with specific molecular targets. This could include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic.
Lorazepam: Another benzodiazepine with sedative properties.
Clonazepam: Used for its anticonvulsant effects.
Uniqueness
Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-6(7H)-one, 1,2,4,5-tetrahydro- may have unique structural features that confer specific advantages, such as increased potency, selectivity, or reduced side effects compared to other benzodiazepines.
Properties
CAS No. |
28740-75-2 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,9-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7-trien-10-one |
InChI |
InChI=1S/C11H12N2O/c14-10-5-7-13-6-4-8-2-1-3-9(12-10)11(8)13/h1-3H,4-7H2,(H,12,14) |
InChI Key |
QYVKRKVNZMJXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(=O)NC3=CC=CC1=C32 |
Origin of Product |
United States |
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